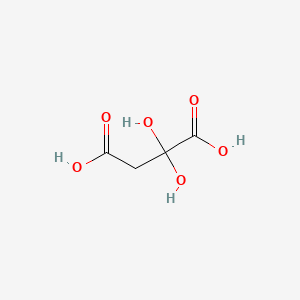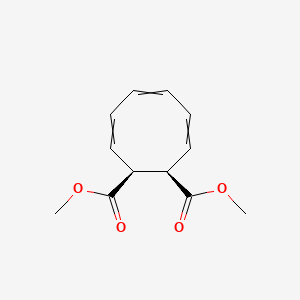
Butanedioic acid, 2,2-dihydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, 2,2-dihydroxy-, also known as tartaric acid, is a naturally occurring organic acid found in various plants, particularly in grapes. It is a white crystalline diprotic acid that plays a significant role in the food and beverage industry, especially in winemaking. The compound has the molecular formula C4H6O6 and a molecular weight of 150.09 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Butanedioic acid, 2,2-dihydroxy- can be synthesized through several methods. One common method involves the oxidation of maleic anhydride with hydrogen peroxide in the presence of a catalyst such as tungstic acid. This reaction produces epoxysuccinic acid, which is then hydrolyzed to yield tartaric acid .
Industrial Production Methods
Industrially, tartaric acid is often produced as a byproduct of the wine industry. During the fermentation process, potassium bitartrate precipitates out of the wine and is collected. This precipitate is then purified and converted into tartaric acid through a series of chemical reactions, including neutralization with calcium hydroxide and subsequent acidification with sulfuric acid .
化学反应分析
Types of Reactions
Butanedioic acid, 2,2-dihydroxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce oxalic acid and other byproducts.
Reduction: Reduction of tartaric acid can yield dihydroxybutyric acid.
Esterification: Reacts with alcohols to form esters, such as diethyl tartrate.
Dehydration: Can form cyclic anhydrides under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Dehydration: Heating under reduced pressure.
Major Products
Oxalic acid: from oxidation.
Dihydroxybutyric acid: from reduction.
Diethyl tartrate: from esterification.
Cyclic anhydrides: from dehydration.
科学研究应用
Butanedioic acid, 2,2-dihydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a chiral resolving agent in stereochemistry.
Biology: Plays a role in the Krebs cycle as an intermediate.
Medicine: Utilized in pharmaceutical formulations for its antioxidant properties.
Industry: Employed in the food industry as an acidulant and stabilizer, and in the textile industry for mordanting
作用机制
The mechanism of action of butanedioic acid, 2,2-dihydroxy- involves its ability to donate protons due to its diprotic nature. This property allows it to participate in various biochemical pathways, including the Krebs cycle, where it acts as an intermediate. The compound interacts with enzymes and other molecular targets, facilitating metabolic processes and energy production .
相似化合物的比较
Similar Compounds
Succinic acid: (Butanedioic acid): Lacks the hydroxyl groups present in tartaric acid.
Malic acid: (Hydroxybutanedioic acid): Contains one hydroxyl group instead of two.
Citric acid: Contains three carboxyl groups and one hydroxyl group
Uniqueness
Butanedioic acid, 2,2-dihydroxy- is unique due to its two hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in stereochemistry and as a chiral resolving agent .
属性
CAS 编号 |
60047-52-1 |
|---|---|
分子式 |
C4H6O6 |
分子量 |
150.09 g/mol |
IUPAC 名称 |
2,2-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6/c5-2(6)1-4(9,10)3(7)8/h9-10H,1H2,(H,5,6)(H,7,8) |
InChI 键 |
RUVFIDKLDALOGA-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)C(C(=O)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)

![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)

![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)

![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)

